molecular formula C11H20O4 B14385395 Ethyl 2-(diethoxymethyl)but-3-enoate CAS No. 87986-31-0

Ethyl 2-(diethoxymethyl)but-3-enoate

Cat. No.: B14385395
CAS No.: 87986-31-0
M. Wt: 216.27 g/mol
InChI Key: WBAJCTXEHJCHGP-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxymethyl)but-3-enoate is an organic compound with a complex structure that includes both ester and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethoxymethyl)but-3-enoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be converted into its enolate ion by reaction with sodium ethoxide in ethanol . The enolate ion then reacts with an alkyl halide in an S_N2 reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using similar conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethoxymethyl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or alkene sites.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alkenes.

Scientific Research Applications

Ethyl 2-(diethoxymethyl)but-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(diethoxymethyl)but-3-enoate involves its reactivity as an enolate ion. The enolate ion can undergo alkylation reactions, forming new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis, allowing the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(diethoxymethyl)but-3-enoate is unique due to its combination of ester and alkene functional groups, providing a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis .

Properties

CAS No.

87986-31-0

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-(diethoxymethyl)but-3-enoate

InChI

InChI=1S/C11H20O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h5,9,11H,1,6-8H2,2-4H3

InChI Key

WBAJCTXEHJCHGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C=C)C(=O)OCC)OCC

Origin of Product

United States

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